molecular formula C11H21ClN2O B009897 Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride CAS No. 108464-53-5

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride

Cat. No.: B009897
CAS No.: 108464-53-5
M. Wt: 232.75 g/mol
InChI Key: XFOSBZOUUACCCN-UHFFFAOYSA-M
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Description

Polyquaternium-7 is an organic compound belonging to the polyquaternium class of chemicals. It is widely used in the personal care industry due to its antistatic and film-forming properties. Polyquaternium-7 is a copolymer of acrylamide and the quaternary ammonium salt diallyldimethylammonium chloride . Its molecular formula is (C₈H₁₆ClN)ₙ(C₃H₅NO)ₘ .

Mechanism of Action

Polyquaternium-7 is used for its antistatic and film-forming properties . The positive charge on the quats attracts them to the slightly negatively charged skin and hair proteins . This accounts for the use of most monomeric and polymeric quats for all types of hair and skin conditioning products and as antistatics agents .

Future Directions

Polyquaternium-7 is one of the most widely used and cost-effective conditioning polymers for personal care applications . New block co-polymers and a fairly large number of new cationic polymers have been introduced into hair care recently, while fractal polymers (highly irregular shapes) and nanoparticles have been developed and are receiving attention for potential use in hair care .

Chemical Reactions Analysis

Polyquaternium-7 primarily undergoes reactions typical of cationic polymers. It can participate in substitution reactions due to the presence of quaternary ammonium groups. Common reagents used in these reactions include anionic surfactants and other negatively charged species . The major products formed from these reactions are typically complex salts or modified polymers with enhanced properties .

Properties

IUPAC Name

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride
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InChI

InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1
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InChI Key

XFOSBZOUUACCCN-UHFFFAOYSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-]
Source PubChem
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Molecular Formula

C11H21ClN2O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26590-05-6
Record name Acrylamide-diallyldimethylammonium chloride copolymer
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Molecular Weight

232.75 g/mol
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Physical Description

25-35% Aqueous solution: Clear liquid with a mild odor; [BASF MSDS]
Record name Quaternium-41
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CAS No.

26590-05-6, 108464-53-5
Record name Quaternium-41
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Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide
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Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide
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Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, polymer with 2-propenamide
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Record name Polyquaternium-7
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Synthesis routes and methods

Procedure details

A 90/10 acrylamide/dimethyldiallyl ammonium chloride copolymer was prepared as indicated in Examples 1-16. The copolymer was then hydrolyzed by adding a stoichiometric amount of sodium hydroxide to achieve a 70/20/10 terpolymer of acrylic acid/acrylamide/dimethyldiallyl ammonium chloride. The resulting polymer was added to an aqueous clay dispersion and the viscosity and fluid loss were measured as in Examples 1-16. The viscosity (KCL test) at 600 rpm was 10 and at 300 rpm was 5. The fluid loss for 30 minutes was 11.0 ml.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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